An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Hexanediol
An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and stereoisomerism of 2,3-hexanediol. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document includes a summary of key physicochemical properties, a detailed look at its molecular structure, and outlines relevant experimental protocols for its synthesis and characterization.
Chemical and Physical Properties
2,3-Hexanediol is a viscous, colorless liquid belonging to the diol class of organic compounds, characterized by the presence of two hydroxyl (-OH) groups on adjacent carbon atoms.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄O₂ | [2][3][4] |
| Molecular Weight | 118.17 g/mol | [2] |
| CAS Number | 617-30-1 | [2][3] |
| Boiling Point | 205 °C (478.15 K) | [4] |
| Melting Point | 60 °C | [1] |
| Density | 0.990 g/cm³ | [1] |
| Refractive Index | 1.4510 | [1] |
| LogP (Octanol/Water Partition Coefficient) | 0.6 | [2] |
| Topological Polar Surface Area | 40.5 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
Chemical Structure and Stereoisomerism
2,3-Hexanediol possesses two stereocenters at the C2 and C3 positions, giving rise to four possible stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S) and its identical mirror image (2S,3R), which is also a meso form). The structural relationship between these stereoisomers is depicted in the diagram below.
Experimental Protocols
Stereoselective Synthesis
The synthesis of specific stereoisomers of 2,3-hexanediol is of significant interest, particularly in the context of asymmetric synthesis and the development of chiral molecules. Several methods can be employed to achieve high stereoselectivity.
A reported synthesis of (2R,3R)- and (2S,3R)-2,3-hexanediol involves the use of chiral precursors and stereoselective reduction steps.[5] While the full detailed protocol from the primary literature should be consulted for precise reagent quantities and reaction conditions, the general workflow is outlined below.
Analytical Methodologies
Accurate characterization of 2,3-hexanediol and its stereoisomers requires a combination of spectroscopic and chromatographic techniques.
¹H and ¹³C NMR spectroscopy are essential for confirming the carbon skeleton and the position of the hydroxyl groups.
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Sample Preparation: A common procedure involves dissolving 5-10 mg of the diol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6]
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Typical ¹H NMR Features: Protons on the carbons bearing the hydroxyl groups (C2-H and C3-H) are expected to appear in the deshielded region of the spectrum. The hydroxyl protons themselves often appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.
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Typical ¹³C NMR Features: The carbons attached to the hydroxyl groups (C2 and C3) will be deshielded and typically resonate in the 60-80 ppm range.[7]
IR spectroscopy is used to identify the presence of the hydroxyl functional groups.
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Sample Preparation: For liquid samples like 2,3-hexanediol, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[8]
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Characteristic Absorptions: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups. A C-O stretching absorption is also expected in the 1000-1200 cm⁻¹ region.[8]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 2,3-hexanediol.
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Sample Introduction and Ionization: For a volatile compound like 2,3-hexanediol, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Electron Ionization (EI) is a common ionization method that provides a characteristic fragmentation pattern.[2]
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Expected Fragmentation: Common fragmentation pathways for diols include the loss of water and cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and structure of 2,3-hexanediol. The tabulated physicochemical data, the visualization of its stereoisomers, and the outlined experimental protocols for its synthesis and characterization offer a solid foundation for researchers and professionals working with this compound. The stereoselective synthesis of its various isomers is a key aspect of its chemistry, enabling its use in the development of chiral materials and pharmaceuticals. The analytical methods described are fundamental for ensuring the purity and structural integrity of 2,3-hexanediol in these applications.
References
- 1. The Pherobase Synthesis - 2R3R-hexanediol | C6H14O2 [pherobase.com]
- 2. 2,3-Hexanediol | C6H14O2 | CID 519963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Hexanediol [webbook.nist.gov]
- 4. 2,3-Hexanediol [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 8. forskning.ruc.dk [forskning.ruc.dk]
